Superior Coronary Blood Flow Promotion: Direct Comparison with Peptide 6A in Canine Model
In a head-to-head comparison using an anesthetized canine model, intracoronary administration of equimolar amounts of Ala-Arg-Pro-Ala-D-Lys-Amide (Peptide 32) and Peptide 6A (Ala-Arg-Pro-Ala-Lys-OH) demonstrated a significantly greater increase in coronary blood flow for the D-Lys-amide analog [1]. The difference reached statistical significance (p < 0.05). Additionally, intravenous administration of Peptide 32 resulted in a greater and longer-lasting elevation in coronary blood flow compared to Peptide 6A [1].
| Evidence Dimension | Increase in Coronary Blood Flow |
|---|---|
| Target Compound Data | Significantly greater increase (p < 0.05) compared to Peptide 6A |
| Comparator Or Baseline | Peptide 6A (Ala-Arg-Pro-Ala-Lys-OH) at equimolar dose |
| Quantified Difference | Statistically significant (p < 0.05) greater increase; magnitude not specified in abstract |
| Conditions | Intracoronary administration in anesthetized dogs |
Why This Matters
This direct evidence demonstrates that the D-Lys-amide modification yields a pharmacodynamically distinct agent, making it essential for studies requiring enhanced or prolonged coronary vasodilation.
- [1] Saldeen TGP, Nichols WW, Saldeen K, Wallin R, Mehta JL. Replacement of L-Lys by D-Lys(NH2) in Peptide Ala-Arg-Pro-Ala-Lys (Peptide 6A) Increases Its Coronary Blood Flow-Promoting Properties. J Cardiovasc Pharmacol. 1994;23(1):103-106. View Source
